molecular formula C11H11NO2S B12067655 N-(2-Ethynylphenyl)cyclopropanesulfonamide

N-(2-Ethynylphenyl)cyclopropanesulfonamide

Cat. No.: B12067655
M. Wt: 221.28 g/mol
InChI Key: BTBFTZRDQAAQIP-UHFFFAOYSA-N
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Description

N-(2-Ethynylphenyl)cyclopropanesulfonamide is an organic compound that features a cyclopropane ring attached to a sulfonamide group, with an ethynyl group positioned on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethynylphenyl)cyclopropanesulfonamide typically involves the reaction of cyclopropylamine with 2-ethynylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at low temperatures to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-Ethynylphenyl)cyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced under specific conditions to alter the sulfonamide group.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents or nucleophiles in the presence of a suitable catalyst.

Major Products Formed:

Scientific Research Applications

N-(2-Ethynylphenyl)cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-Ethynylphenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: N-(2-Ethynylphenyl)cyclopropanesulfonamide is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

N-(2-ethynylphenyl)cyclopropanesulfonamide

InChI

InChI=1S/C11H11NO2S/c1-2-9-5-3-4-6-11(9)12-15(13,14)10-7-8-10/h1,3-6,10,12H,7-8H2

InChI Key

BTBFTZRDQAAQIP-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1NS(=O)(=O)C2CC2

Origin of Product

United States

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